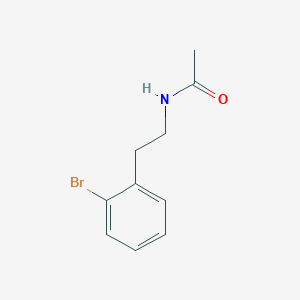

N-(2-bromophenethyl)acetamide

説明

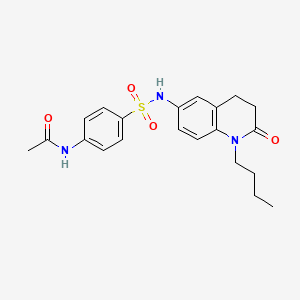

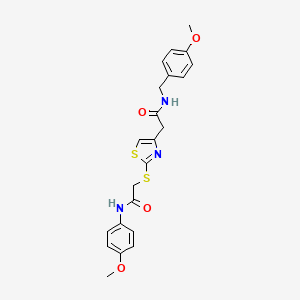

N-(2-bromophenethyl)acetamide is a chemical compound with the molecular formula C10H12BrNO . It is also known by other names such as Acetanilide, 2’-bromo-; 2’-Bromoacetanilide; 2-Bromo-N-acetylaniline; o-Bromoacetanilide .

Molecular Structure Analysis

The molecular structure of N-(2-bromophenethyl)acetamide can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is VOBKUOHHOWQHFZ-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Pharmacological Applications

- Dibromohydration Synthesis : N-(2-bromophenethyl)acetamide is used in the dibromohydration of N-(2-alkynylaryl)acetamide, a process significant in organic chemistry for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).

- Pharmacological Assessment : It is also a component in the synthesis of new pharmacological agents, specifically those with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Analysis

- Chemoselective Acetylation : N-(2-bromophenethyl)acetamide is involved in the chemoselective acetylation of 2-aminophenol, a crucial step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

- Density Functional Theory Study : It plays a role in the density functional theory study of acetamide derivatives as anti-HIV drugs, helping understand their interaction with biological molecules (Oftadeh, Mahani, & Hamadanian, 2013).

Biological and Environmental Applications

- Synthesis of Anticonvulsant Agents : Its derivatives are synthesized for potential use as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

- Antimicrobial Activity : N-(2-bromophenethyl)acetamide derivatives have shown efficacy in antimicrobial activities (Fahim & Ismael, 2019).

- Synthesis of Schiff Bases : It is used in the synthesis of Schiff bases and Thiazolidinone derivatives, with applications in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).

Thermodynamic Studies

- Thermodynamic Properties : Extensive thermodynamic studies of acetamide and its derivatives, including N-(2-bromophenethyl)acetamide, provide insights into their phase behavior and molecular interactions (Štejfa, Chun, Pokorný, Fulem, & Růžička, 2020).

Cross-Coupling Applications

- Suzuki‐Miyaura Cross‐Coupling : Utilized in the preparation of 2′‐Vinylacetanilide through Suzuki‐Miyaura cross-coupling, demonstrating its utility in organic synthesis (Cottineau, Kessler, & O’Shea, 2006).

Antimicrobial and Antiviral Research

- Antiviral Activity : Derivatives of N-(2-bromophenethyl)acetamide exhibit anticytomegalovirus activity, underlining their potential in antiviral research (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Environmental Applications

- Acetaminophen Degradation : Its derivatives are used in the degradation of acetaminophen, a common pharmaceutical compound, through photocatalytic processes (Tao, Liang, Zhang, & Chang, 2015).

将来の方向性

作用機序

N-(2-bromophenethyl)acetamide, also known as Acetamide, N-[2-(2-bromophenyl)ethyl]-, is a chemical compound with the molecular formula C10H12BrNO . The mechanism of action of this compound involves several steps, including target identification, interaction with the target, and the resulting biochemical changes.

Target of Action

It’s worth noting that similar compounds, such as n-acyl aromatic amino acids, have been found to interact with proteins like the aliphatic amidase expression-regulating protein .

Mode of Action

It’s suggested that the compound might undergo a free radical reaction with itself to form n,n-dibromoacetamide (ndba), followed by ionic addition of ndba to a double bond .

Biochemical Pathways

Related compounds, such as n-acyl aromatic amino acids, have been found to be involved in various biochemical pathways .

特性

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSUNRPCFIIDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenethyl)acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)

![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)